molecular formula C9H15N3O2 B11040425 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine

3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine

Cat. No.: B11040425
M. Wt: 197.23 g/mol
InChI Key: QIQWUEJGIQLISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine is a heterocyclic compound that features a piperidine ring substituted with a methoxy group linked to a 5-methyl-1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group linked to the oxadiazole ring enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-methyl-3-(piperidin-3-yloxymethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H15N3O2/c1-7-11-9(12-14-7)6-13-8-3-2-4-10-5-8/h8,10H,2-6H2,1H3

InChI Key

QIQWUEJGIQLISA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)COC2CCCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.